molecular formula C16H23ClN2O2 B5796967 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-ethylpiperazine

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-ethylpiperazine

Cat. No. B5796967
M. Wt: 310.82 g/mol
InChI Key: NSWDXIPUECALBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves various chemical reactions, including acetylation and reactions with acetylenedicarboxylate. For instance, the synthesis of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine demonstrates the potential approach to similar compounds, utilizing X-ray diffractometer data to determine molecular and crystal structures (Bassi & Scordamaglia, 1977). Moreover, the creation of ethyl 3-amino-1H-pyrazole-4-carboxylate and its acetylated products showcases a method for synthesizing nitrogen-containing rings, which is relevant for the formation of piperazine-based compounds (Kusakiewicz-Dawid et al., 2007).

Molecular Structure Analysis

Molecular structure determination using X-ray diffraction analysis provides insights into the conformation and arrangement of atoms within piperazine derivatives. The study on 1-Ethylpiperazine-1,4-diium tetrachlorocadmate offers an example of how crystal structure analysis can reveal the coordination and bonding within these compounds, aiding in understanding the structural basis of similar molecules (Dhieb et al., 2015).

Chemical Reactions and Properties

The reactivity of piperazine compounds with various reactants, such as acetylenecarboxylic acid, can lead to a variety of products, indicating the versatility of piperazine derivatives in chemical synthesis. The hydrolysis and reaction outcomes of these processes provide valuable information on the chemical behavior and potential functionalities of similar structures (Iwanami et al., 1964).

Physical Properties Analysis

The physical properties, including crystal structure, phase transitions, and spectroscopic characteristics, are crucial for understanding the applications and behavior of piperazine derivatives under different conditions. Investigations into the crystal structure and physico-chemical characterization of compounds like 1-Ethylpiperazine-1,4-diium tetrachlorocadmate reveal details about their solid-state properties and phase transitions (Dhieb et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules and potential for forming new bonds, are integral for exploiting piperazine derivatives in various applications. The base-catalyzed reactions of glyoxal with piperazine derivatives, producing compounds like 1,4-diformyl- and 1,4-bis-methylsulphonyl- derivatives of 2,3,5,6-tetrahydroxypiperazines, exemplify the chemical versatility of these molecules (Currie et al., 1967).

Safety and Hazards

The parent compound, “(4-Chloro-3,5-dimethylphenoxy)acetyl chloride”, is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it is harmful if swallowed. It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-4-18-5-7-19(8-6-18)15(20)11-21-14-9-12(2)16(17)13(3)10-14/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWDXIPUECALBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)COC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone

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